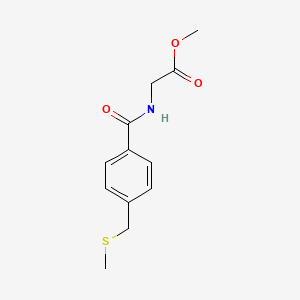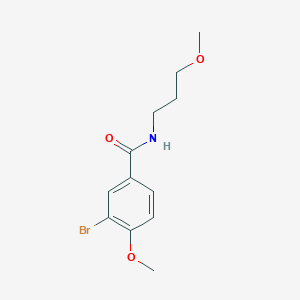![molecular formula C41H30N6O4 B14916286 4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-N-[4-(6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B14916286.png)
4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-N-[4-(6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Hydroxybenzylidene)amino]-N-{4-[6-({4-[(2-hydroxybenzylidene)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxybenzylidene)amino]-N-{4-[6-({4-[(2-hydroxybenzylidene)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide typically involves the condensation reaction between an aldehyde and an amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
4-[(2-Hydroxybenzylidene)amino]-N-{4-[6-({4-[(2-hydroxybenzylidene)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts such as palladium or platinum, along with appropriate solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.
科学研究应用
4-[(2-Hydroxybenzylidene)amino]-N-{4-[6-({4-[(2-hydroxybenzylidene)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its biological activity, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.
作用机制
The mechanism of action of 4-[(2-Hydroxybenzylidene)amino]-N-{4-[6-({4-[(2-hydroxybenzylidene)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-[(2-Hydroxybenzylidene)amino]benzenesulfonamide
- 2-(2-Hydroxybenzylideneamino)phenol
- 4-[(2-Hydroxybenzylidene)amino]benzoic acid
Uniqueness
4-[(2-Hydroxybenzylidene)amino]-N-{4-[6-({4-[(2-hydroxybenzylidene)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications. Its ability to form stable metal complexes and exhibit significant biological activity sets it apart from other similar compounds.
属性
分子式 |
C41H30N6O4 |
|---|---|
分子量 |
670.7 g/mol |
IUPAC 名称 |
4-[(2-hydroxyphenyl)methylideneamino]-N-[4-[6-[[4-[(2-hydroxyphenyl)methylideneamino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C41H30N6O4/c48-37-7-3-1-5-29(37)24-42-31-15-11-27(12-16-31)40(50)44-33-19-9-26(10-20-33)39-46-35-22-21-34(23-36(35)47-39)45-41(51)28-13-17-32(18-14-28)43-25-30-6-2-4-8-38(30)49/h1-25,48-49H,(H,44,50)(H,45,51)(H,46,47) |
InChI 键 |
XDDZWSRKPABJAJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(N4)C=C(C=C5)NC(=O)C6=CC=C(C=C6)N=CC7=CC=CC=C7O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


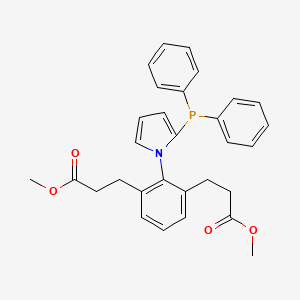


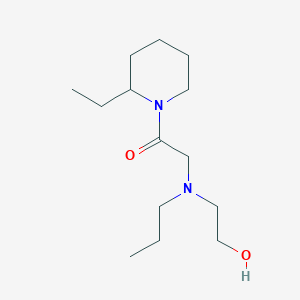

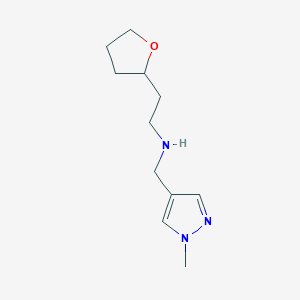
![2-[(E)-(2-{4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B14916233.png)
![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14916234.png)
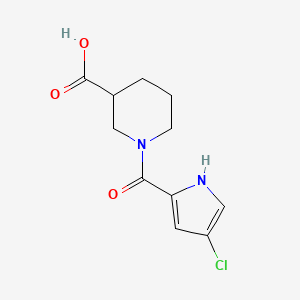
![Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14916253.png)

